molecular formula C16H14FN3O B4394914 {[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide

{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide

Cat. No. B4394914
M. Wt: 283.30 g/mol
InChI Key: FXDLNCIVEMBVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods. We will also explore its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of {[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide is not well understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using {[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments include its potent activity against cancer cells, bacteria, and fungi, and its potential use as an anti-inflammatory agent. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of {[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific enzymes or proteins targeted by the compound, which may lead to the development of more targeted therapies. Additionally, the potential use of the compound as an anti-inflammatory agent warrants further investigation.

Scientific Research Applications

{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antimicrobial, and antifungal activities. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-7-5-12(6-8-13)10-20-15-4-2-1-3-14(15)19-16(20)9-18-11-21/h1-8,11H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDLNCIVEMBVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide
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{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide
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